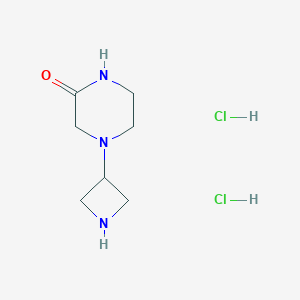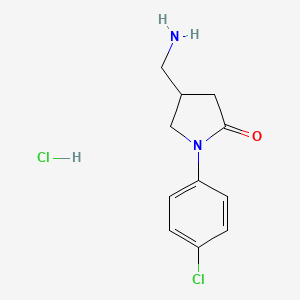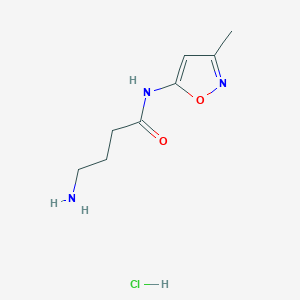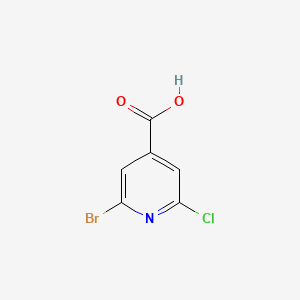![molecular formula C12H9N5O3 B1449798 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 104912-51-8](/img/structure/B1449798.png)
6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
The compound “6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems and have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One of the main sections includes synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using NMR spectroscopy. The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions of pyrimido[4,5-d]pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using IR and NMR spectroscopy. The IR spectrum shows peaks at various wavenumbers corresponding to different functional groups . The 1H NMR spectrum shows signals at different chemical shifts corresponding to different types of protons .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
6-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a precursor to compounds similar to 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one, has been used in the synthesis of novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives. Some of these derivatives have been tested and show antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
Anticancer Applications
Novel pyrazolopyrimidines derivatives, including those related to the chemical structure of interest, have been synthesized and evaluated for their anticancer activity. These compounds have shown effectiveness against certain cancer cell lines (Rahmouni et al., 2016). Additionally, some new pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been synthesized and tested for their antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antimicrobial Applications
Various pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and assessed for their antimicrobial properties. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains (El-sayed et al., 2017). Another study synthesized linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, demonstrating good inhibitory activity against various tested organisms (Reddy et al., 2010).
Synthesis and Chemical Analysis
Efficient one-pot synthesis strategies have been developed for pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the chemical versatility and potential for modification of these compounds (Liu et al., 2015). This enhances the understanding of their potential applications in various fields of research.
Zukünftige Richtungen
The future directions for the study of “6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one” and related compounds involve further exploration of their chemistry and biological significance. This will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Wirkmechanismus
- However, indole derivatives, in general, have been found to bind with high affinity to multiple receptors, making them valuable for developing new therapeutic derivatives .
- However, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Target of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Additionally, it can affect the expression of genes involved in cell survival and proliferation, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these kinases, preventing their activation and subsequent phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells . These findings suggest that this compound has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues and cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within the cell, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . Once localized, this compound can exert its effects by interacting with biomolecules within these compartments, influencing cellular processes and responses.
Eigenschaften
IUPAC Name |
6-methyl-1-(4-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-14-11-10(12(18)15-7)6-13-16(11)8-2-4-9(5-3-8)17(19)20/h2-6H,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRINSNFKLYXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)

![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)



![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)
